2-Amino-1-(pyridin-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(pyridin-3-yl)propan-1-one is an organic compound with the molecular formula C8H10N2O It is a derivative of pyridine and is characterized by the presence of an amino group and a ketone group attached to a propan-1-one backbone
Preparation Methods
Industrial Production Methods
Industrial production of 2-Amino-1-(pyridin-3-yl)propan-1-one may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are commonly employed in industrial settings to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Amino-1-(pyridin-3-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Acetonylpyridine: Similar structure but lacks the amino group.
1-(Pyridin-3-yl)propan-2-one: Similar structure but with a different substitution pattern.
3-(Pyridin-2-yl)propan-1-ol: Contains a hydroxyl group instead of a ketone group.
Uniqueness
2-Amino-1-(pyridin-3-yl)propan-1-one is unique due to the presence of both an amino group and a ketone group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-amino-1-pyridin-3-ylpropan-1-one |
InChI |
InChI=1S/C8H10N2O/c1-6(9)8(11)7-3-2-4-10-5-7/h2-6H,9H2,1H3 |
InChI Key |
BFQRUWQLAIRNQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CN=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.